![molecular formula C15H19NO4 B6664388 2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid](/img/structure/B6664388.png)
2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid
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Overview
Description
2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a propyl chain with an oxan-3-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid typically involves the following steps:
Formation of the Oxan-3-ylamino Intermediate: This step involves the reaction of oxan-3-amine with a suitable acylating agent to form the oxan-3-ylamino intermediate.
Attachment to the Benzoic Acid Moiety: The intermediate is then reacted with a benzoic acid derivative under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid involves its interaction with specific molecular targets. The oxan-3-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The benzoic acid moiety can participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial activity.
6-Chloro-N-(4-dimethylamino-phenyl)-N′-[4-(4-methoxy-phenyl)-thiazol-2-yl]-[1,3,5]-triazine-2,4-di-amine: Exhibits significant antibacterial properties.
Uniqueness
2-[3-(Oxan-3-ylamino)-3-oxopropyl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its oxan-3-ylamino group provides unique reactivity and interaction potential compared to other similar compounds.
Properties
IUPAC Name |
2-[3-(oxan-3-ylamino)-3-oxopropyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(16-12-5-3-9-20-10-12)8-7-11-4-1-2-6-13(11)15(18)19/h1-2,4,6,12H,3,5,7-10H2,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZSIBBWWVPGBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)CCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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